molecular formula C15H12BrNO5 B3176478 Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate CAS No. 99573-17-8

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate

Cat. No.: B3176478
CAS No.: 99573-17-8
M. Wt: 366.16 g/mol
InChI Key: STHUUOOTDGISFY-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-(benzyloxy)benzoate to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Scientific Research Applications

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved would vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)-4-chloro-2-nitrobenzoate
  • Methyl 3-(benzyloxy)-4-fluoro-2-nitrobenzoate
  • Methyl 3-(benzyloxy)-4-iodo-2-nitrobenzoate

Uniqueness

Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens might not. This makes it a valuable intermediate in organic synthesis, offering different reactivity and selectivity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

methyl 4-bromo-2-nitro-3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5/c1-21-15(18)11-7-8-12(16)14(13(11)17(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHUUOOTDGISFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 4-bromo-3-hydroxy-2-nitrobenzoate (5.41 g, 19.6 mmol) and potassium carbonate (5.42 g, 39.2 mmol) in N,N-dimethylformamide (30 mL, 387 mmol) was treated with benzyl bromide (3.26 mL, 27.4 mmol) and stirred at 60° C. for 1 h. The reaction mixture was diluted with water (250 mL) and extracted with ethyl acetate (2×150 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated to give a crude tan oil. Purification by flash column chromatography (100% hexanes to 50% EtOAc/hexanes) gave the desired product (6.99 g, 97%) as a yellow solid. LCMS calculated for C15H16BrN2O5 (M+NH4)+: m/z=383.0, 385.0. found: 383.0, 385.0.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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